3-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an isopropoxy group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of isopropyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
3-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the isopropoxy group.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of an isopropoxy group.
Uniqueness
3-Isopropoxy-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-methyl-3-propan-2-yloxypyrazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)13-7-6(8(11)12)4-10(3)9-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
DEIBRFFDUCMEIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN(C=C1C(=O)O)C |
Origin of Product |
United States |
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